4-(4,6-Dichloropyrimidin-2-yl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, including 4-(4,6-Dichloropyrimidin-2-yl)morpholine, has been achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This method has proven to be efficient and versatile, allowing for the functionalization of non-symmetrical pyrimidines at the C-4 and C-6 positions . Additionally, the synthesis of related compounds with morpholine moieties has been reported using various methods, including refluxing with dimethylformamide dimethylacetal (DMF-DMA) without solvent , and a flexible synthesis approach for GABA_B enhancers .
Molecular Structure Analysis
The molecular structure of compounds containing the morpholine moiety has been confirmed through techniques such as single crystal X-ray crystallography . Furthermore, the study of polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine has provided insights into the molecular structure, revealing two polymorphs with different hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactivity of 4-(4,6-Dichloropyrimidin-2-yl)morpholine derivatives has been explored in various contexts. For instance, the synthesis of dihydropyrimidinone derivatives containing morpholine has been achieved through reactions with urea and substituted benzaldehydes . Additionally, the synthesis of 3-morpholinomethyl derivatives with anti-inflammatory activity has been reported, indicating the potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are characterized by their melting points, elemental analysis, and spectroscopic data, including MS, FT-IR, and NMR . The study of hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines has provided further understanding of the properties of these compounds, including electronic polarization and intramolecular hydrogen bonding .
Scientific Research Applications
Summary of the Application
“4-(4,6-Dichloropyrimidin-2-yl)morpholine” has been used in the synthesis of novel pyrimidine derivatives, which were then evaluated for their antifungal activities .
Methods of Application or Experimental Procedures
Three series of new pyrimidine derivatives were designed and synthesized . The synthetic routes are not detailed in the source, but typically involve chemical reactions under controlled conditions.
Results or Outcomes
The synthesized compounds were evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi. The results indicated that most of the synthesized compounds possessed fungicidal activities, and some of them were more potent than the control fungicides .
Preparation of JAK2 Inhibitors
Summary of the Application
“4-(4,6-Dichloropyrimidin-2-yl)morpholine” is used as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines, which act as inhibitors of Janus Kinase 2 (JAK2) .
Methods of Application or Experimental Procedures
The specific synthetic routes are not detailed in the source, but it typically involves chemical reactions under controlled conditions to produce the α-azinylalkylamino-substituted pyrimidines .
Results or Outcomes
The synthesized compounds act as inhibitors of JAK2, a protein tyrosine kinase involved in various cellular processes such as cell growth and immune response .
Synthesis of Pyrimidine Derivatives
Summary of the Application
“4-(4,6-Dichloropyrimidin-2-yl)morpholine” is used in the synthesis of various pyrimidine derivatives .
Methods of Application or Experimental Procedures
The specific synthetic routes are not detailed in the source, but it typically involves chemical reactions under controlled conditions to produce the pyrimidine derivatives .
Results or Outcomes
The synthesized pyrimidine derivatives can be used in various fields, including pharmaceutical research and material science .
Preparation of α-Azinylalkylamino-Substituted Pyrimidines
Summary of the Application
“4-(4,6-Dichloropyrimidin-2-yl)morpholine” is used as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines .
Methods of Application or Experimental Procedures
The specific synthetic routes are not detailed in the source, but it typically involves chemical reactions under controlled conditions to produce the α-azinylalkylamino-substituted pyrimidines .
Results or Outcomes
The synthesized compounds can be used in various fields, including pharmaceutical research and material science .
Safety And Hazards
properties
IUPAC Name |
4-(4,6-dichloropyrimidin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCOCPRVQUEIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378175 | |
Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
CAS RN |
10397-13-4 | |
Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10397-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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